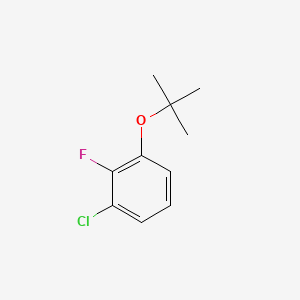
1-(tert-Butoxy)-3-chloro-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene typically involves the reaction of 3-chloro-2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro and chloro groups can be reduced under specific conditions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are effective.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-3-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the tert-butoxy group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The chloro and fluoro groups can also participate in various reactions due to their electron-withdrawing nature, influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
- 1-(tert-Butoxy)-2-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-3-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-4-chloro-2-fluorobenzene
Comparison: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene is unique due to the specific positioning of the substituents on the benzene ring, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be exploited in various chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C10H12ClFO |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
SCVRNLXUTYAODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


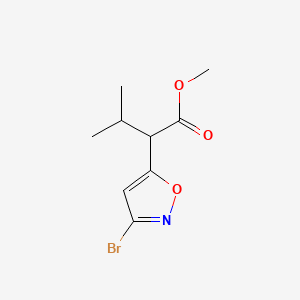
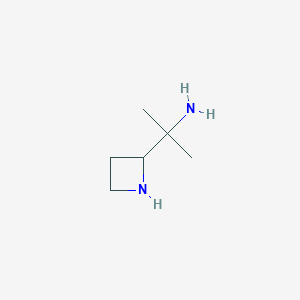
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
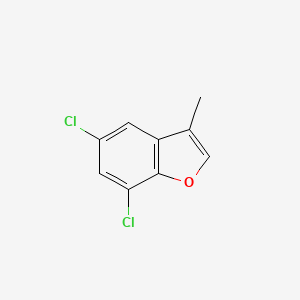
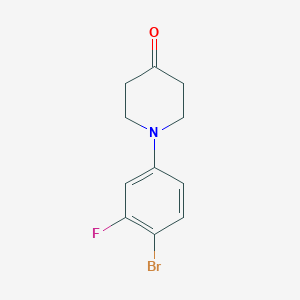
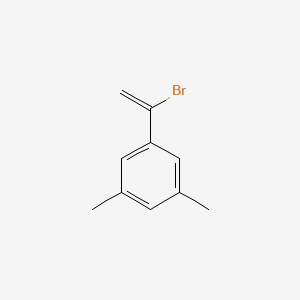
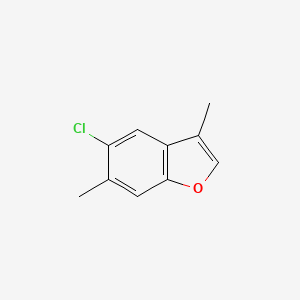

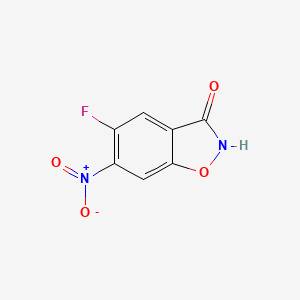
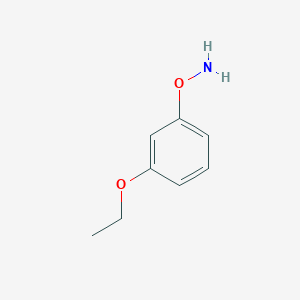
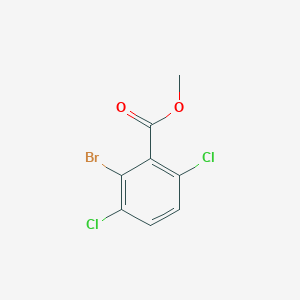
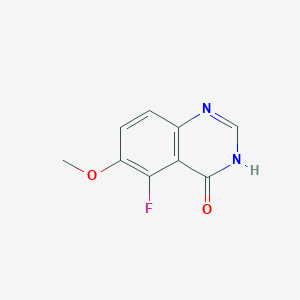
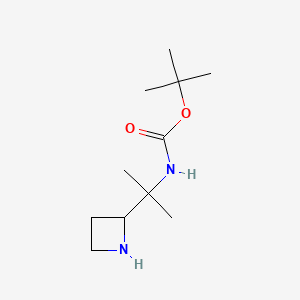
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
